molecular formula C11H18N4O4 B1520625 (5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid CAS No. 938459-15-5

(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid

Cat. No. B1520625
CAS RN: 938459-15-5
M. Wt: 270.29 g/mol
InChI Key: FADRJUMYOZQSFZ-UHFFFAOYSA-N
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Description

“(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid” is a unique chemical compound with the molecular formula C11H18N4O4 . It has a molecular weight of 270.29 g/mol . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound has a complex structure that includes a triazole ring, an acetic acid group, and a tert-butoxycarbonyl (Boc) protected amino group . The SMILES string for this compound is CC(NC(=O)OC(C)(C)C)c1nnc(CC(O)=O)[nH]1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.29 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources .

Scientific Research Applications

Peptide Synthesis

This compound is often used in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process . It prevents unwanted reactions that may occur at the amino group, ensuring that the peptide chain grows correctly. After the peptide synthesis is complete, the Boc group can be removed under mild acidic conditions, releasing the free amino acid.

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for the development of new drugs. Its structure allows for the creation of various derivatives that can mimic the structure of natural peptides or proteins, potentially leading to new therapeutic agents .

Dipeptide Synthesis

The compound’s protected amino acid structure makes it an excellent starting material for dipeptide synthesis. Researchers have used similar structures to efficiently create dipeptides, which are the building blocks of proteins, using common coupling reagents .

Photoswitchable Compounds

The compound’s structure is suitable for the synthesis of photoswitchable compounds. These are molecules that can change their structure in response to light, which has applications in developing light-responsive materials or drugs .

Ionic Liquids

The tert-butyloxycarbonyl-protected amino acid can be used to create ionic liquids. These are salts in a liquid state at room temperature and can be used as solvents or catalysts in chemical reactions. They are particularly useful in green chemistry due to their low volatility and reusability .

Organic Synthesis

In organic synthesis, this compound can be used as a building block for more complex molecules. Its reactive groups allow for a variety of chemical transformations, making it a versatile reagent for synthesizing a wide range of organic compounds .

Safety And Hazards

Sigma-Aldrich provides this product to researchers “as-is” and makes no representation or warranty with respect to this product . Researchers are responsible for confirming the product’s identity and purity .

properties

IUPAC Name

2-[3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-1,2,4-triazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-6(12-10(18)19-11(2,3)4)9-13-7(14-15-9)5-8(16)17/h6H,5H2,1-4H3,(H,12,18)(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADRJUMYOZQSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=N1)CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672513
Record name (3-{1-[(tert-Butoxycarbonyl)amino]ethyl}-1H-1,2,4-triazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid

CAS RN

938459-15-5
Record name 5-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,4-triazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938459-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{1-[(tert-Butoxycarbonyl)amino]ethyl}-1H-1,2,4-triazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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